molecular formula C9H7F3O2 B164980 Methyl 2-(trifluoromethyl)benzoate CAS No. 344-96-7

Methyl 2-(trifluoromethyl)benzoate

Cat. No. B164980
CAS RN: 344-96-7
M. Wt: 204.15 g/mol
InChI Key: JLCAMDSWNZBTEE-UHFFFAOYSA-N
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Description

“Methyl 2-(trifluoromethyl)benzoate” is a chemical compound with the CAS Number: 344-96-7 . It is a colorless to almost colorless liquid or semi-solid . The IUPAC name for this compound is methyl 2-(trifluoromethyl)benzoate .


Synthesis Analysis

A new and efficient method has been developed for the synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles in good to excellent yields by the condensation of diamines or amino (thio)phenols with in situ generated CF3CN . Trifluoromethyl benzoate (TFBz) is developed as a new shelf-stable trifluoromethoxylation reagent, which can be easily prepared from inexpensive starting materials using KF as the only fluorine source .


Molecular Structure Analysis

The molecular formula of “Methyl 2-(trifluoromethyl)benzoate” is C9H7F3O2 . The molecular weight of this compound is 204.15 g/mol . The InChI code for this compound is 1S/C9H7F3O2/c1-14-8(13)6-4-2-3-5-7(6)9(10,11)12/h2-5H,1H3 .


Chemical Reactions Analysis

The synthetic potency of Trifluoromethyl benzoate is demonstrated by trifluoromethoxylation-halogenation of arynes . Another study confirmed the mechanism of action by the isolation of a remarkably stable, optically active, substituted benzene oxide metabolite of methyl 2-(trifluoromethyl)benzoate, which slowly converted into the racemic form .


Physical And Chemical Properties Analysis

“Methyl 2-(trifluoromethyl)benzoate” has a density of 1.30 g/cm3 . The boiling point of this compound is 218.8±40.0 °C at 760 mmHg . The vapor pressure of this compound is 0.1±0.4 mmHg at 25°C . The flash point of this compound is 78.4±19.6 °C .

Scientific Research Applications

Catalysis in Organic Synthesis

Methyl benzoate, including derivatives like Methyl 2-(trifluoromethyl)benzoate, is used in various catalytic processes in organic synthesis. For example, it has been activated by trifluoromethanesulfonic acid to react with aromatic compounds, producing benzophenone derivatives in good yields, as demonstrated by Hwang, Prakash, and Olah (2000) in their study published in Tetrahedron (Hwang, Prakash, & Olah, 2000).

Crystal Engineering

In crystal engineering, methyl benzoates, including their derivatives, have shown interesting behaviors under varying conditions. For instance, a study by Johnstone et al. (2010) in CrystEngComm found that Methyl 2-(carbazol-9-yl)benzoate transforms structure under high pressure (Johnstone et al., 2010).

Pharmaceutical and Agricultural Applications

Compounds like Methyl 2-(trifluoromethyl)benzoate play a role in the pharmaceutical and agricultural sectors. For example, Methyl 5-chloro-2-{[(trifluoromethyl)­sulfonyl]amino}benzoate, a novel acaricide, demonstrates the potential of such compounds in these industries (Kimura & Hourai, 2005).

Spectroscopy and Molecular Study

Methyl benzoate is used as a model compound in vibrational spectroscopy to develop new IR pulse schemes, potentially applicable to biomolecules. This was explored in a study by Maiti (2014) in Physical Chemistry Chemical Physics (Maiti, 2014).

Synthesis of Bioactive Molecules

Methyl-2-formyl benzoate, closely related to Methyl 2-(trifluoromethyl)benzoate, serves as a precursor in the synthesis of compounds with various pharmacological activities, as reviewed by Farooq and Ngaini (2019) in Current Organocatalysis (Farooq & Ngaini, 2019).

Chemical Synthesis Protocol

Protocols for the synthesis of molecules bearing trifluoromethoxy groups, which often show desired pharmacological and biological properties, include the use of compounds like Methyl 2-(trifluoromethyl)benzoate. This was outlined in a study by Feng and Ngai (2016) in the Journal of Visualized Experiments (Feng & Ngai, 2016).

Material Science and Chemistry

In material science and chemistry, Methyl 2-(trifluoromethyl)benzoate derivatives have been used as versatile reagents. For instance, Zhou et al. (2018) in the Journal of the American Chemical Society discussed its application in trifluoromethoxylation-halogenation of arynes and other chemical processes (Zhou et al., 2018).

Thermodynamic and Energetic Properties

The study of the thermodynamic and energetic properties of methyl benzoates is crucial in understanding their applications. A study by Roux et al. (2002) in Physical Chemistry Chemical Physics provided insights into the enthalpy of formation of methyl benzoate, a key parameter in various chemical processes (Roux et al., 2002).

Environmental Applications

Methyl benzoate, and by extension its derivatives, have been utilized in environmental studies, such as in the preconcentration of copper(II) for analytical methods. Kagaya and Yoshimori (2012) in Analytical Methods demonstrated the use of Methyl benzoate as a non-halogenated extraction solvent (Kagaya & Yoshimori, 2012).

Floral Emission and Pollination Studies

In the study of floral emission, compounds like Methyl benzoate are significant. Dudareva et al. (2000) in Plant Cell explored the role of Methyl benzoate in snapdragon flowers, emphasizing its role in attracting pollinators (Dudareva et al., 2000).

Safety And Hazards

“Methyl 2-(trifluoromethyl)benzoate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .

Future Directions

There are ongoing studies on the synthesis and reactions of “Methyl 2-(trifluoromethyl)benzoate”. For example, a new and efficient method has been developed for the synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles . Future research may focus on improving the synthesis process and exploring more reactions of this compound.

properties

IUPAC Name

methyl 2-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-14-8(13)6-4-2-3-5-7(6)9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCAMDSWNZBTEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20955947
Record name Methyl 2-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20955947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(trifluoromethyl)benzoate

CAS RN

344-96-7
Record name Methyl 2-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20955947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-(Trifluoromethyl)benzoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
DR Boyd, ND Sharma, JS Harrison… - Organic & …, 2008 - pubs.rsc.org
A series of twelve benzoate esters was metabolised, by species of the Phellinus genus of wood-rotting fungi, to yield the corresponding benzyl alcohol derivatives and eight salicylates. …
Number of citations: 22 pubs.rsc.org
N Zhang, J Vozzolo - The Journal of Organic Chemistry, 2002 - ACS Publications
A novel, unique way to cleave the carbon−carbon bond in aryl alkyl ketones under mild, neutral conditions is described. Treatment of aryl alkyl ketones in a refluxing mixture of N,N-…
Number of citations: 38 pubs.acs.org
M Zhang, J Chen, S Huang, B Xu, J Lin, W Su - Chem Catalysis, 2022 - cell.com
The importance of trifluoromethyl (CF 3 ) group-containing compounds in pharmaceuticals, agrochemicals, and materials has spurred tremendous efforts devoted to the development of …
Number of citations: 3 www.cell.com
A Lishchynskyi, MA Novikov, E Martin… - The Journal of …, 2013 - ACS Publications
Fluoroform-derived CuCF 3 recently discovered in our group exhibits remarkably high reactivity toward aryl and heteroaryl halides, performing best in the absence of extra ligands. A …
Number of citations: 178 pubs.acs.org
Y Ji, J Sweeney, J Zoglio, DJ Gorin - The Journal of Organic …, 2013 - ACS Publications
Although methylation reactions are commonplace, currently used reagents are hazardous, toxic, and/or unstable. Dimethylcarbonate has been put forth as an inexpensive, nontoxic, …
Number of citations: 38 pubs.acs.org
SE Lewis - … Chemistry: Reaction Mechanisms and Methods for …, 2015 - Wiley Online Library
… Among all methyl benzoates examined, methyl 2‐ trifluoromethyl benzoate 28 was found to be a unique case, insofar as the arene oxide formed upon its fungal metabolism, 29, was the …
Number of citations: 4 onlinelibrary.wiley.com
DJ Kahl, KM Hutchings, EM Lisabeth… - Journal of medicinal …, 2019 - ACS Publications
Through a phenotypic high-throughput screen using a serum response element luciferase promoter, we identified a novel 5-aryl-1,3,4-oxadiazol-2-ylthiopropionic acid lead inhibitor of …
Number of citations: 35 pubs.acs.org
DR Boyd, ND Sharma, V Ljubez… - Organic & …, 2013 - pubs.rsc.org
Enantiopure cis-dihydrodiol bacterial metabolites of substituted benzene substrates were used as precursors, in a chemoenzymatic synthesis of the corresponding benzene oxides and …
Number of citations: 6 pubs.rsc.org
YS Yang, RJ Man, JF Xu, CY Wang, X Wang… - Journal of Molecular …, 2023 - Elsevier
Herein, a novel series of 1,3-diaryl pyrazolyl ester derivatives were synthesized and evaluated as potential COX-2 inhibitory candidates with anti-tumor effect. Among the four sub-series…
Number of citations: 2 www.sciencedirect.com
G Kumar, S Thapa, JA Tali, D Singh, BK Sharma… - ACS …, 2023 - ACS Publications
A library of 57 compounds of natural andrographolide was designed, synthesized, and screened for in vitro studies against four human cancer cell lines: A594, PC-3, MCF-7, and HCT-…
Number of citations: 4 pubs.acs.org

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